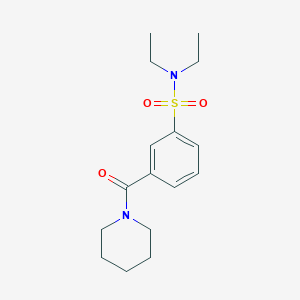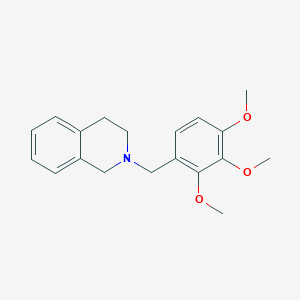![molecular formula C18H19FN2S2 B5723770 1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)
1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained interest in scientific research due to its potential therapeutic applications.
作用機序
TFMPP acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are predominantly found in the central nervous system. The activation of these receptors by TFMPP leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in the modulation of various physiological processes. The exact mechanism of action of TFMPP is still under investigation.
Biochemical and Physiological Effects
Research has shown that TFMPP has various biochemical and physiological effects, including increased locomotor activity, altered food intake, and modulation of mood and anxiety. TFMPP has been shown to increase the release of dopamine and norepinephrine, leading to increased locomotor activity. Additionally, TFMPP has been shown to alter food intake, leading to decreased appetite and weight loss. TFMPP has also been shown to modulate mood and anxiety, leading to potential therapeutic applications in the treatment of depression and anxiety disorders.
実験室実験の利点と制限
TFMPP has various advantages and limitations for lab experiments. One advantage is its ability to selectively target the 5-HT1B and 5-HT2C receptors, allowing for the specific modulation of these receptors. Additionally, TFMPP has been shown to have a relatively low toxicity profile, making it a viable option for in vitro and in vivo studies. However, one limitation is its potential for abuse, as TFMPP has been used as a recreational drug. Another limitation is the lack of available research on the long-term effects of TFMPP use.
将来の方向性
There are various future directions for TFMPP research, including further investigation into its potential therapeutic applications in the treatment of anxiety, depression, and obesity. Additionally, research is needed to better understand the mechanism of action of TFMPP and its interaction with other neurotransmitter systems. Further studies are also needed to investigate the long-term effects of TFMPP use and its potential for abuse. Overall, TFMPP shows promise as a potential therapeutic agent and warrants further investigation in the field of pharmacology and neuroscience.
合成法
TFMPP can be synthesized through various methods, including the reaction between 4-fluoronitrobenzene and 4-(methylthio)phenyl isothiocyanate in the presence of a base. Another method involves the reaction between 1-(4-fluorophenyl)piperazine and 4-(methylthio)phenyl isothiocyanate in the presence of a base. These methods result in the formation of TFMPP as a white crystalline powder.
科学的研究の応用
TFMPP has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. Research has shown that TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. Due to its interaction with these receptors, TFMPP has shown potential in the treatment of various disorders, including anxiety, depression, and obesity.
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2S2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRPLVRQNYOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-cyclopentyl-2-(2-thienyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5723774.png)

